molecular formula C15H13N3O B3263246 Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- CAS No. 370589-66-5

Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL-

Cat. No. B3263246
CAS RN: 370589-66-5
M. Wt: 251.28 g/mol
InChI Key: YRKIIWZSEFWCJQ-UHFFFAOYSA-N
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Description

Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 . This compound has been found to have significant inhibitory activity against certain types of tumors .


Synthesis Analysis

The synthesis of Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- involves complex chemical reactions . The exact process may vary depending on the specific requirements of the study or application. Unfortunately, the detailed synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- is complex and involves several functional groups . The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound with a pyrrole ring fused to a pyridine ring . The exact structure can be determined using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .

Future Directions

The future directions for research on Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- are promising. It has shown potent activities against FGFR1, 2, and 3, suggesting potential applications in cancer therapy . Furthermore, the structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production . This suggests that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-2-3-5-11(10)15(19)18-13-7-9-17-14-12(13)6-8-16-14/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKIIWZSEFWCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3C=CNC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665967
Record name 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

CAS RN

370589-66-5
Record name 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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